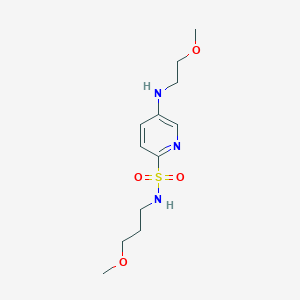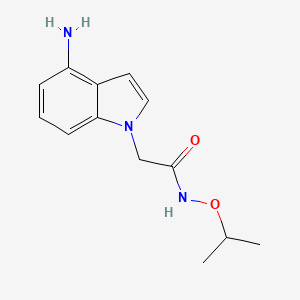![molecular formula C15H27N3O4 B7434864 3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the class of amphetamines. It is a derivative of cathinone, which is a naturally occurring stimulant found in the khat plant. MPHP is a psychoactive substance that has been used as a recreational drug, but it also has potential applications in scientific research.
Mechanism of Action
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid works by increasing the release of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. By increasing their levels, this compound produces a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
The use of this compound can lead to a range of biochemical and physiological effects. It can cause an increase in heart rate and blood pressure, as well as a decrease in appetite and sleep. It can also lead to feelings of paranoia, anxiety, and agitation. Long-term use of this compound can lead to addiction and a range of physical and mental health problems.
Advantages and Limitations for Lab Experiments
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid has advantages and limitations for use in lab experiments. Its ability to increase dopamine and serotonin levels makes it useful for studying the effects of these neurotransmitters on the brain. However, its potential for addiction and negative side effects make it difficult to use in long-term studies.
Future Directions
There are several future directions for research involving 3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid. One area of interest is the use of this compound as a potential treatment for depression and other mood disorders. Another area of research is the development of safer and more effective stimulants that have similar effects to this compound but with fewer negative side effects. Additionally, further research is needed to understand the long-term effects of this compound use on the brain and body.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its ability to increase dopamine and serotonin levels makes it useful for studying the effects of these neurotransmitters on the brain. However, its potential for addiction and negative side effects make it difficult to use in long-term studies. Further research is needed to understand the potential benefits and risks of this compound use.
Synthesis Methods
The synthesis of 3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid involves the reaction of 3-methylpyrrolidine-1-carbonyl chloride with 6-aminohexanoic acid, followed by the addition of propanoic acid. This process results in the formation of this compound as a white powder.
Scientific Research Applications
3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to other amphetamines, such as methamphetamine and MDMA. This compound acts as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain.
properties
IUPAC Name |
3-[6-[(3-methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-12-7-10-18(11-12)15(22)17-8-4-2-3-5-13(19)16-9-6-14(20)21/h12H,2-11H2,1H3,(H,16,19)(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLKINOCCUZPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)

![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)

![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
